Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate
Brand Name: Vulcanchem
CAS No.: 1314985-68-6
VCID: VC16490758
InChI: InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
SMILES:
Molecular Formula: C13H18INO2
Molecular Weight: 347.19 g/mol

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate

CAS No.: 1314985-68-6

Cat. No.: VC16490758

Molecular Formula: C13H18INO2

Molecular Weight: 347.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate - 1314985-68-6

Specification

CAS No. 1314985-68-6
Molecular Formula C13H18INO2
Molecular Weight 347.19 g/mol
IUPAC Name tert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate
Standard InChI InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Standard InChI Key RDCDDIXTYBVRTI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I

Introduction

Chemical Structure and Properties

Molecular Architecture

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate (C₁₃H₁₈INO₂) features a 2,6-dimethylphenyl group substituted with an iodine atom at the para position and a tert-butyl carbamate moiety at the amino group. The iodine atom introduces steric and electronic effects that influence reactivity, while the tert-butyl group enhances solubility in nonpolar solvents .

Table 1: Physico-Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈INO₂
Molar Mass347.19 g/mol
IUPAC Nametert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate
SMILESCC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I
InChI KeyRDCDDIXTYBVRTI-UHFFFAOYSA-N

The compound’s structure is confirmed via spectroscopic methods, including NMR and mass spectrometry, which validate the positions of the iodine and methyl groups.

Solubility and Stability

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis begins with 2,6-dimethylphenol, which undergoes iodination at the para position using iodine monochloride (ICl) in acetic acid. Subsequent protection of the amine group with tert-butyl isocyanate in the presence of a base like triethylamine yields the carbamate.

Key Steps:

  • Iodination:
    2,6-Dimethylphenol+ICl4-Iodo-2,6-dimethylphenol\text{2,6-Dimethylphenol} + \text{ICl} \rightarrow \text{4-Iodo-2,6-dimethylphenol}

  • Carbamate Formation:
    4-Iodo-2,6-dimethylphenol+tert-butyl isocyanateTert-butyl 4-iodo-2,6-dimethylphenylcarbamate\text{4-Iodo-2,6-dimethylphenol} + \text{tert-butyl isocyanate} \rightarrow \text{Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate}

Optimization Challenges

Reaction yields depend on the purity of iodine monochloride and the exclusion of moisture. Typical yields range from 60–75%, with side products arising from over-iodination or incomplete carbamate formation.

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom’s electronegativity facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) replace iodine with aryl or alkyl groups, enabling access to diverse derivatives.

Table 2: Representative Reactions

Reaction TypeReagentsProduct Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, Boronic AcidBiaryl Pharmaceuticals
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosAminated Drug Candidates

Medicinal Chemistry Applications

The carbamate group acts as a protective moiety for amines in drug synthesis. For instance, it is used in the modular assembly of kinase inhibitors, where the iodine serves as a handle for late-stage functionalization.

Research Findings and Future Directions

Recent Advances

Studies demonstrate the compound’s utility in synthesizing polycyclic aromatic hydrocarbons (PAHs) via cascade cyclization reactions. Its iodine atom also enables radiofluorination, a critical step in developing PET imaging agents.

Challenges and Opportunities

Current limitations include moderate yields in large-scale synthesis and sensitivity to storage conditions. Future research should explore:

  • Greener solvents (e.g., ionic liquids) to improve sustainability.

  • Photocatalytic methods for selective functionalization.

  • Bioconjugation techniques for targeted drug delivery systems.

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